molecular formula C21H34N6O6 B1678241 Probimane CAS No. 108093-90-9

Probimane

Cat. No. B1678241
M. Wt: 466.5 g/mol
InChI Key: MAUYWACILHVRLR-UHFFFAOYSA-N
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Description

Probimane is a chemical compound with the IUPAC name 4,4’- (propane-1,2-diyl)bis (1- (morpholinomethyl)piperazine-2,6-dione). It has a molecular weight of 466.54 . It is a solid substance at room temperature .


Synthesis Analysis

Probimane is an anti-cancer agent that originated in China. It was derived from razoxane (ICRF-159, Raz), a drug created in Britain . Probimane and Raz are bisdioxopiperazine compounds . Probimane was synthesized by introducing two morpholine groups into Raz .


Molecular Structure Analysis

The InChI code for Probimane is 1S/C21H34N6O6/c1-17 (25-13-20 (30)27 (21 (31)14-25)16-23-4-8-33-9-5-23)10-24-11-18 (28)26 (19 (29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 . The InChI key is MAUYWACILHVRLR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Probimane is a solid substance at room temperature . The storage temperature ranges from -80 to -20 degrees Celsius .

properties

IUPAC Name

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUYWACILHVRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910622
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Probimane

CAS RN

95604-83-4, 108093-90-9
Record name 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95604-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MM 159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of dl-1,2-bis(3,5-dioxopiperazin-1-yl)-propane (26.8 g, 0.1 mole), morpholine (27 ml, 0.3 mole) and absolute ethanol (100 ml) was heated to reflux. To the mixture, 37% aqueous formaldehyde solution (27 ml) was added gradually and then the reaction mixture was refluxed for further 15 minutes. The cooled mixture was filtered and the filtrate was allowed to stand in the refrigerator. Then resulting white crystals were collected and washed with ethyl acetate to give the titled compound (39.6 g; yield 84.9%).
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Yield
84.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
DY Lu, TR Lu - Anti-Cancer Agents in Medicinal Chemistry …, 2010 - ingentaconnect.com
Bisdioxopiperazine compounds, including ICRF-154 and razoxane (ICRF-159, Raz), are anticancer agents developed in the UK specifically targeting tumor metastases. Further two …
Number of citations: 23 www.ingentaconnect.com
DY Lu, M Huang, CH Xu, WY Yang, CX Hu, LP Lin… - BMC …, 2005 - Springer
Background Anticancer bisdioxopiperazines, including ICRF-154, razoxane (Raz, ICRF-159) and ICRF-193, are a family of anticancer agents developed in the UK, especially targeting …
Number of citations: 61 link.springer.com
DY Lu, M Huang, CH Xu, H Zhu, B Xu… - Medicinal …, 2006 - ingentaconnect.com
… values of probimane against 10 human tumor cell lines originating from 7 organ types (Fig. 2) using the MTT assay, and we compared the IC50 values of MST-16 and probimane for …
Number of citations: 12 www.ingentaconnect.com
DY Lu, RT Chen, TR Lu, HY Wu, RX Qu, JY Che… - Scientia …, 2010 - mdpi.com
… and conservative in pharmacological actions, their new analog Probimane [4,4'-(propane-1,2-… This work should carefully study the fate of 14C-probimane to help our understanding and …
Number of citations: 7 www.mdpi.com
DY Lu, B Xu, X Zhang, RT Chen - Zhongguo yao li xue bao= Acta …, 1993 - europepmc.org
Probimane (AT-2153) is a new … of probimane 120 mg. kg-1 was injected iv in mice bearing Lewis lung carcinoma by whole body autoradiography. The results showed that probimane …
Number of citations: 9 europepmc.org
N Dan, XJ Li, BL Zhao, TM Zhang… - Zhongguo yao li xue bao …, 1989 - europepmc.org
… by TPA (tetradecanoylphorbol acetate), probimane exhibited a dose-… probimane 0.05 mmol/L was 37%, much higher than that by VE (9%) but lower than that by AA (68%). Probimane …
Number of citations: 7 europepmc.org
DY Lu, EH Chen, JY Cao, W Jing, F Tian… - Journal of Shanghai …, 2003 - Springer
Lipid peroxide (LPO) plays pivotal roles in the process and development of many diseases. In this work, we studied the inhibitory effect of probimane (Pro), a Chinese anticancer agent, …
Number of citations: 6 link.springer.com
Y Zhang, TM Zhang, BL Zhao, JK Han… - Zhongguo yao li xue …, 1991 - europepmc.org
… cardiotoxicity protective action of probimane, the free radical … cell mitochondria systems, and probimane inhibited the free … in rat heart homogenate system by probimane 0.6 mmol. L-1 …
Number of citations: 6 europepmc.org
Y Zhang, QX Ye, J Liu, ZY Zhang… - Zhongguo yao li xue bao …, 1994 - europepmc.org
Using 3-(4, 5-dimethythiazole)-2, 5-diphenyltetrazolium bromide (MTT) method, the effect of probimane (Pro) on doxorubicin (Dox) cytotoxicity was studied. Pro 0.313, 0.625, and 1.25 …
Number of citations: 6 europepmc.org
L Dayong, C Jingyi, G Lu, C Enhong… - Journal of Shanghai …, 1998 - Springer
… To investigate the influence of probimane on the lipoperoxidation of human … probimane (> 2 µM) could inhibit the lipoperoxidation without adriamycin. The inhibitory rates of probimane …
Number of citations: 1 link.springer.com

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